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molecular formula C8H9BrO2S B8310704 Ethyl 4-bromo-2-thiopheneacetate CAS No. 222554-12-3

Ethyl 4-bromo-2-thiopheneacetate

Cat. No. B8310704
M. Wt: 249.13 g/mol
InChI Key: VKABVYIWRRNWEX-UHFFFAOYSA-N
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Patent
US06184245B2

Procedure details

12 ml of 10% aqueous sodium hydroxide solution was added to the 4.94 g (19.8 mmol) of ethyl 4-bromo-2-thiopheneacetate and stirring carried out for 5 hours at 90° C. The reaction liquid was then cooled and extracted with ether. The aqueous layer was neutralized with hydrochloric acid, extracted with ether, then dried and concentrated. 4.24 g (19.1 mmol, 96%) of 4-bromo-2-thiopheneacetic acid was obtained.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
4.94 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH2:9][C:10]([O:12]CC)=[O:11])[S:7][CH:8]=1>>[Br:3][C:4]1[CH:5]=[C:6]([CH2:9][C:10]([OH:12])=[O:11])[S:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.94 g
Type
reactant
Smiles
BrC=1C=C(SC1)CC(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC=1C=C(SC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.1 mmol
AMOUNT: MASS 4.24 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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